molecular formula C11H15NO B13706646 2-[(2-Phenylcyclopropyl)amino]ethanol

2-[(2-Phenylcyclopropyl)amino]ethanol

Cat. No.: B13706646
M. Wt: 177.24 g/mol
InChI Key: JZFJTBJAJFLOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Phenylcyclopropyl)amino]ethanol is an organic compound that features both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a phenyl group attached to a cyclopropyl ring, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylcyclopropyl)amino]ethanol typically involves the reaction of a phenylcyclopropylamine with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylcyclopropyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or tosylates.

Scientific Research Applications

2-[(2-Phenylcyclopropyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylcyclopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropylamine: Lacks the hydroxyl group but shares the cyclopropyl and phenyl structure.

    Cyclopropylamine: Similar in structure but lacks the phenyl group.

    Phenylethanolamine: Contains a phenyl group and an ethanolamine structure but lacks the cyclopropyl ring.

Uniqueness

2-[(2-Phenylcyclopropyl)amino]ethanol is unique due to the presence of both the phenylcyclopropyl and ethanolamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[(2-phenylcyclopropyl)amino]ethanol

InChI

InChI=1S/C11H15NO/c13-7-6-12-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

JZFJTBJAJFLOMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NCCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.